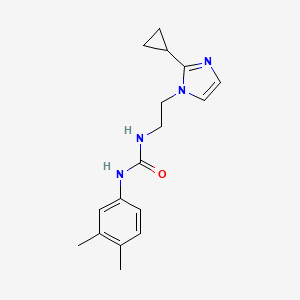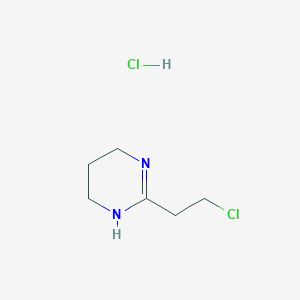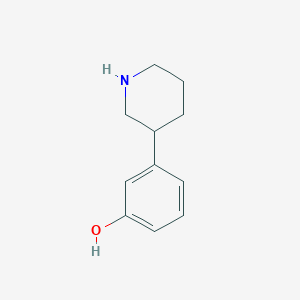
Phenol, 3-(3-piperidinyl)-
Overview
Description
Phenol, 3-(3-piperidinyl)- is an organic compound that features a phenol group bonded to a piperidine ring
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols involves the nucleophilic aromatic substitution of aryl halides.
From Benzene Sulphonic Acid: Benzene sulphonic acid can be treated with molten sodium hydroxide to form sodium phenoxide, which upon acidification yields phenol.
From Diazonium Salts: Aromatic primary amines can be converted to diazonium salts, which upon hydrolysis produce phenols.
Industrial Production Methods:
Types of Reactions:
Electrophilic Aromatic Substitution: Phenols are highly reactive in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate or Fremy’s salt.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine can be used without a catalyst for halogenation of phenols.
Nitration: Dilute nitric acid is used to nitrate phenols to avoid oxidation.
Major Products:
Quinones: Oxidation of phenols yields quinones, which are valuable due to their redox properties.
Halogenated Phenols: Products of halogenation reactions.
Mechanism of Action
Target of Action
3-(Piperidin-3-yl)phenol is a derivative of piperidine, a heterocyclic compound that plays a significant role in drug design . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, in general, have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, piperine, a piperidine derivative, has been shown to enhance the bioavailability of certain drugs .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The broad application of piperidine derivatives in drug design suggests that they may be relatively stable under a variety of environmental conditions .
Scientific Research Applications
Phenol, 3-(3-piperidinyl)- and its derivatives have significant applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents due to their pharmacological properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Properties
IUPAC Name |
3-piperidin-3-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUOAVGLJXTEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2935595.png)
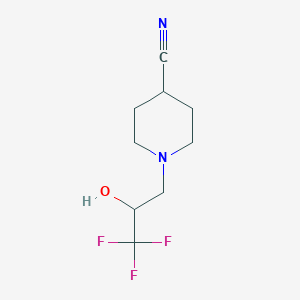
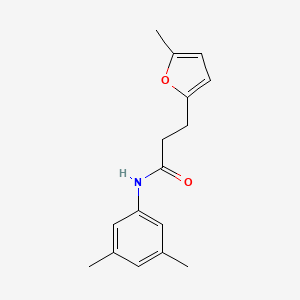
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide](/img/new.no-structure.jpg)
![3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2935600.png)
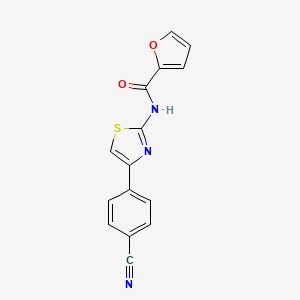
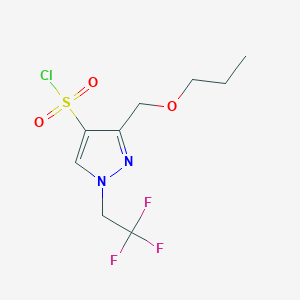
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2935609.png)
![(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B2935611.png)
![N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2935612.png)


